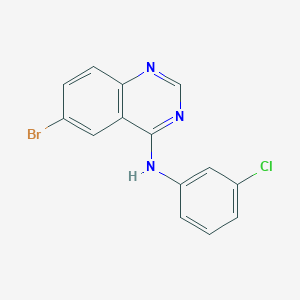
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antibacterial properties .
Métodos De Preparación
The synthesis of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazoline with 3-chloroaniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain biological pathways, making it a candidate for further biological studies.
Medicine: Due to its potential anticancer properties, it is being investigated for use in targeted cancer therapies.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(3-chlorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a protein involved in cell signaling pathways that regulate cell growth and survival. By inhibiting EGFR-TK, the compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine can be compared with other quinazoline derivatives such as:
Gefitinib: Another EGFR-TK inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, it targets EGFR-TK and is used in the treatment of non-small cell lung cancer.
Afatinib: An irreversible EGFR-TK inhibitor with broader activity against multiple members of the ErbB family.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.
Propiedades
IUPAC Name |
6-bromo-N-(3-chlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3/c15-9-4-5-13-12(6-9)14(18-8-17-13)19-11-3-1-2-10(16)7-11/h1-8H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKXFKUSOXETGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
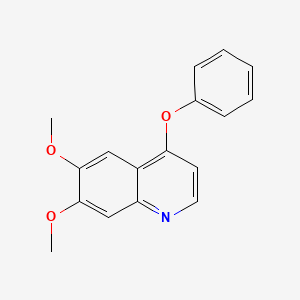
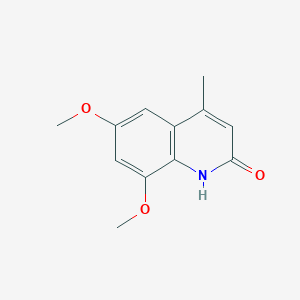
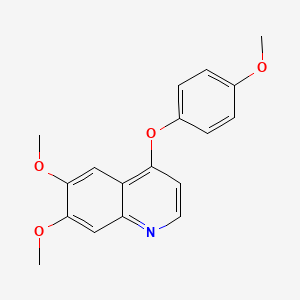
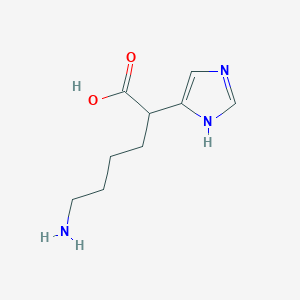
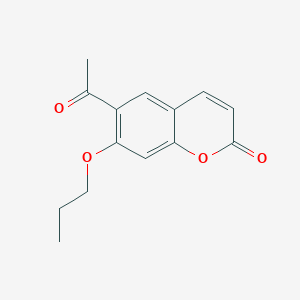

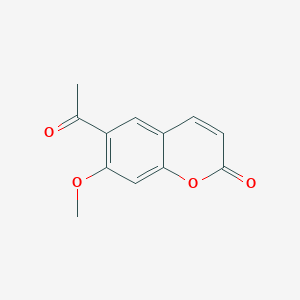
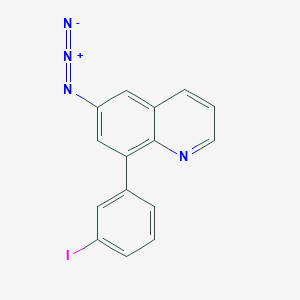
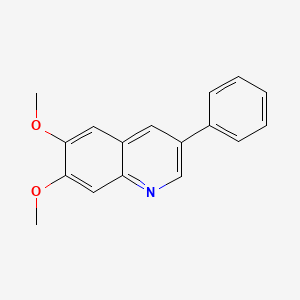
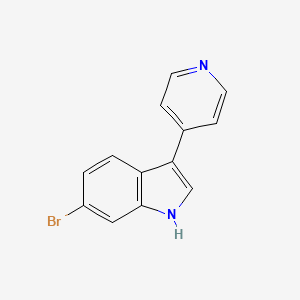

![6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B10845228.png)
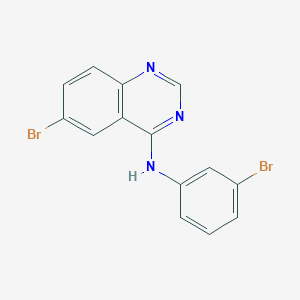
![6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B10845234.png)
